N-(1,3-benzodioxol-4-ylmethyl)-2-(morpholin-4-ylmethyl)pyrrolidine-1-carboxamide
Description
N-(1,3-benzodioxol-4-ylmethyl)-2-(morpholin-4-ylmethyl)pyrrolidine-1-carboxamide is a complex organic compound that features a unique combination of functional groups. This compound is characterized by the presence of a benzodioxole ring, a morpholine ring, and a pyrrolidine ring, making it a molecule of interest in various fields of scientific research.
Properties
IUPAC Name |
N-(1,3-benzodioxol-4-ylmethyl)-2-(morpholin-4-ylmethyl)pyrrolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O4/c22-18(19-11-14-3-1-5-16-17(14)25-13-24-16)21-6-2-4-15(21)12-20-7-9-23-10-8-20/h1,3,5,15H,2,4,6-13H2,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNAAYYUOQJMMGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)NCC2=C3C(=CC=C2)OCO3)CN4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(1,3-benzodioxol-4-ylmethyl)-2-(morpholin-4-ylmethyl)pyrrolidine-1-carboxamide typically involves multiple steps, including the formation of the benzodioxole ring, the morpholine ring, and the pyrrolidine ring, followed by their subsequent coupling. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.
Synthetic Routes and Reaction Conditions:
Formation of Benzodioxole Ring: This step may involve the cyclization of catechol derivatives with formaldehyde under acidic conditions.
Formation of Morpholine Ring: This can be achieved through the reaction of diethanolamine with a suitable halogenated compound.
Formation of Pyrrolidine Ring: The pyrrolidine ring can be synthesized via the cyclization of appropriate amine precursors.
Coupling Reactions: The final step involves the coupling of the benzodioxole, morpholine, and pyrrolidine intermediates using reagents such as carbodiimides or other coupling agents.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to scale up the process while maintaining efficiency and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
N-(1,3-benzodioxol-4-ylmethyl)-2-(morpholin-4-ylmethyl)pyrrolidine-1-carboxamide undergoes various chemical reactions, including:
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole ring, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can occur at the carbonyl group of the carboxamide, resulting in the formation of amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the morpholine ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation Products: Quinone derivatives.
Reduction Products: Amine derivatives.
Substitution Products: Substituted morpholine derivatives.
Scientific Research Applications
N-(1,3-benzodioxol-4-ylmethyl)-2-(morpholin-4-ylmethyl)pyrrolidine-1-carboxamide has a wide range of applications in scientific research:
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential biological activity, including antimicrobial and anticancer properties.
- Used in the development of biochemical assays and probes.
Medicine:
- Explored as a potential therapeutic agent due to its unique structural features.
- Studied for its interactions with biological targets such as enzymes and receptors.
Industry:
- Utilized in the production of specialty chemicals and materials.
- Applied in the development of novel polymers and coatings.
Mechanism of Action
The mechanism of action of N-(1,3-benzodioxol-4-ylmethyl)-2-(morpholin-4-ylmethyl)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The benzodioxole ring can interact with aromatic residues in proteins, while the morpholine and pyrrolidine rings can form hydrogen bonds and electrostatic interactions with target molecules.
Comparison with Similar Compounds
N-(1,3-benzodioxol-4-ylmethyl)-2-(piperidin-4-ylmethyl)pyrrolidine-1-carboxamide: Similar structure but with a piperidine ring instead of a morpholine ring.
N-(1,3-benzodioxol-4-ylmethyl)-2-(morpholin-4-ylmethyl)piperidine-1-carboxamide: Similar structure but with a piperidine ring instead of a pyrrolidine ring.
Uniqueness:
- The presence of both morpholine and pyrrolidine rings in N-(1,3-benzodioxol-4-ylmethyl)-2-(morpholin-4-ylmethyl)pyrrolidine-1-carboxamide provides unique steric and electronic properties.
- The combination of these rings with the benzodioxole moiety enhances its potential for diverse biological activities and chemical reactivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
